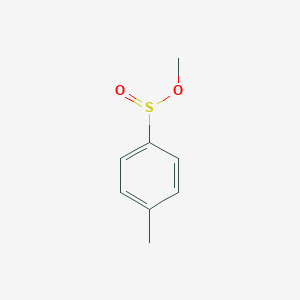

メチルp-トルエンスルフィネート

概要

説明

Methyl p-toluenesulfinate (MTS) is a versatile organic compound that is widely used in various applications in industry and research. It is a colorless liquid with a characteristic odor and taste, and is highly soluble in water and other organic solvents. MTS is used as a reagent, solvent, and catalyst in the synthesis of pharmaceuticals, dyes, and other compounds. It is also used in the production of polymers and plastics, and as a stabilizer in the manufacture of cosmetics and pharmaceuticals. In addition, MTS is also used in the laboratory as a reagent in various biochemical and physiological experiments.

科学的研究の応用

有機合成におけるメチル化剤

“メチルp-トルエンスルフィネート” は有機合成におけるメチル化剤として使用されます . この役割において、それは他の分子にメチル基を転移させ、これは多くの化学反応における重要なステップとなりえます。

アルキド樹脂の触媒

それはアルキド樹脂の触媒として作用します . アルキド樹脂は、塗料やクリアコーティングに使用されるポリエステル化合物です。 “メチルp-トルエンスルフィネート” の存在は、これらの樹脂の形成に関わる反応を加速させることができます。

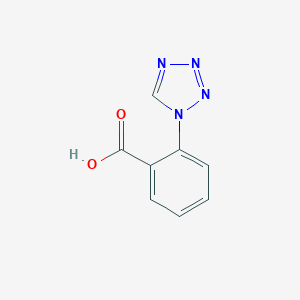

テトラゾールの選択的1置換反応

“メチルp-トルエンスルフィネート” はテトラゾールの選択的1置換反応に用いられます . これは、テトラゾール環の1位の水素原子を別の基で置き換えるのに役立ち、さまざまな医薬品や他の有機化合物の合成に役立ちます。

染料の調製

それは染料の調製に使用されます . “メチルp-トルエンスルフィネート” の化学的性質は、特定の種類の染料の合成に役立ちます。

医薬品中の遺伝毒性不純物の定量化

“メチルp-トルエンスルフィネート” は、有効医薬品中のp-トルエンスルホン酸塩遺伝毒性不純物の正確かつ信頼性の高い定量化に使用されます . これは、医薬品製品の安全性と有効性を確保するために重要です。

有効医薬品中の微量レベルの定量化

ペメトレキセドナトリウムAPI中の2つの潜在的な遺伝毒性不純物、すなわち“メチルp-トルエンスルフィネート(MPTS)”と“エチルp-トルエンスルフィネート(EPTS)”の微量レベルの決定のための感度が高く簡便なHPLC/UV法が開発されました . これは、医薬品製造における品質と安全基準を維持するために不可欠です。

作用機序

Target of Action

Methyl p-toluenesulfinate, also known as Methyl p-toluenesulfonate, is a sulfonate ester It’s known that it reacts with n,n-dimethylaniline .

Mode of Action

It’s known to participate in selective 1-substitution reactions of tetrazole . This suggests that it may interact with its targets through a substitution reaction mechanism.

Biochemical Pathways

It’s known that p-toluenesulfonates may be formed when p-toluenesulfonic acid reacts with methanol, ethanol, or propanol used in the reaction pathway .

Result of Action

It’s known that methyl p-toluenesulfinate is a potentially genotoxic impurity in drug substances .

Action Environment

The action of Methyl p-toluenesulfinate can be influenced by various environmental factors. For instance, it’s known that the compound has a vapor pressure of 1 mmHg at 20 °C, suggesting that it can volatilize under certain conditions . Additionally, it’s known to be a solid at room temperature, with a melting point of 25-28 °C . These properties suggest that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and pressure.

Safety and Hazards

生化学分析

Biochemical Properties

Methyl p-Toluenesulfinate is known to react with various biomolecules in biochemical reactions. For instance, it can react with alcohols such as methanol, ethanol, or isopropanol during drug synthesis . The nature of these interactions involves the formation of p-toluenesulfonates, which are genotoxic impurities .

Cellular Effects

The cellular effects of Methyl p-Toluenesulfinate are primarily related to its role as a genotoxic impurity in drug substances . Genotoxic impurities pose a risk to cell function as they are carcinogenic

Molecular Mechanism

The molecular mechanism of Methyl p-Toluenesulfinate involves its reaction with alcohols to form p-toluenesulfonates . These compounds can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity

Metabolic Pathways

The metabolic pathways involving Methyl p-Toluenesulfinate are not well-characterized. It is known that p-toluenesulfonates can be formed when Methyl p-Toluenesulfinate reacts with alcohols

特性

IUPAC Name |

methyl 4-methylbenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-7-3-5-8(6-4-7)11(9)10-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPLBSPZSIFUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301254899 | |

| Record name | Benzenesulfinic acid, 4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

672-78-6 | |

| Record name | Benzenesulfinic acid, 4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfinic acid, 4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-methylbenzenesulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

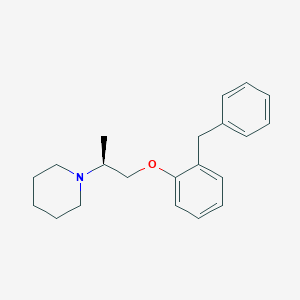

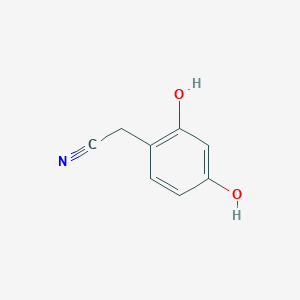

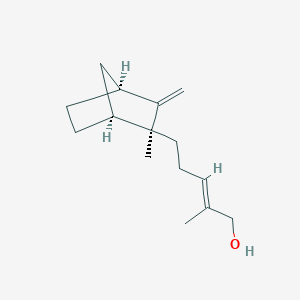

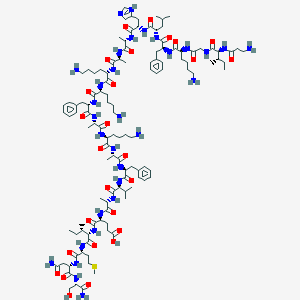

Feasible Synthetic Routes

Q & A

Q1: What is the structure of Methyl p-toluenesulfinate and how does this relate to its use in organic synthesis?

A1: Methyl p-toluenesulfinate (full name: methyl 4-methylbenzenesulfinate) has the molecular formula C8H10O2S and a molecular weight of 170.24 g/mol. [] While specific spectroscopic data may vary between studies, its structure consists of a methyl sulfinate group (CH3-S(=O)-O-) attached to a toluene moiety where the methyl group is para to the sulfinate substituent. This structure makes it a valuable reagent in organic synthesis. For example, it serves as a precursor to (fluoromethyl)diphenylphosphane oxide, a compound used in Horner−Wittig reactions to synthesize fluoroalkenes. [] It can also undergo enolate condensation reactions to yield α-toluenesulfinyl ketones. []

Q2: How does Methyl p-toluenesulfinate contribute to understanding stereochemistry in organic reactions?

A2: Research has focused on utilizing Methyl p-toluenesulfinate to understand reaction mechanisms and stereochemical outcomes. Studies using density functional theory (DFT) calculations showed that the methoxyl–methoxy exchange reaction at the sulfur atom of Methyl p-toluenesulfinate, catalyzed by trifluoroacetic acid in methanol, proceeds through a stepwise addition-elimination (A–E) mechanism. [] This reaction involves the formation of a high-coordinate sulfurane intermediate and results in stereospecific inversion of configuration at the sulfinyl center. []

Q3: Can spectroscopic techniques be used to determine the absolute configuration of chiral sulfinates like Methyl p-toluenesulfinate?

A3: Yes, techniques like optical rotation, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) can be used to determine the absolute configuration of chiral sulfinates. Studies have successfully used these methods to confirm the absolute configuration of (R)-(+)-methyl p-toluenesulfinate ((R)-(+)-1). [] This approach was further extended to determine the absolute configuration of brassicanal C, a cruciferous phytoalexin, as S. []

Q4: Can Methyl p-toluenesulfinate be used to synthesize enantiomerically enriched compounds?

A4: Yes, the chiral (S)-(+)-enantiomer of Methyl p-toluenesulfinate can be used as a chiral auxiliary in the synthesis of enantiomerically enriched compounds. For example, (S)-( + )-2-(p-toluenesulfinyl)-2-cyclopentenone, derived from (S)-(+)-methyl p-toluenesulfinate, acts as a precursor for the enantioselective synthesis of 3-substituted cyclopentanones. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)

![Thiazolidine,3-[(2S,3S)-2-aMino-3-Methyl-1-oxopentyl]-, (2E)-2-butenedioate (2](/img/structure/B49939.png)

![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)

![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)